An In-Depth Technical Guide to the Chemical Properties and Applications of Protoporphyrin IX Dimethyl Ester
An In-Depth Technical Guide to the Chemical Properties and Applications of Protoporphyrin IX Dimethyl Ester
This guide provides a comprehensive overview of the core chemical properties, synthesis, purification, and analytical characterization of Protoporphyrin IX dimethyl ester. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this pivotal molecule in their work, particularly in the realm of photosensitizers and drug delivery systems. This document moves beyond a simple recitation of facts to offer field-proven insights and the causality behind experimental choices, ensuring a robust and reliable foundation for your research endeavors.
Fundamental Properties of Protoporphyrin IX Dimethyl Ester
Protoporphyrin IX dimethyl ester is the dimethyl ester derivative of Protoporphyrin IX, a crucial precursor to heme and chlorophylls.[1][2] The esterification of the two propionic acid side chains significantly alters its solubility profile, making it more amenable to use in organic solvents, which is a key advantage for synthetic modifications and formulation development.[3] It presents as a dark purple powder or crystal.[1][4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Protoporphyrin IX dimethyl ester is presented in the table below. These values are critical for its identification, quantification, and application in various experimental settings.
| Property | Value | Solvents/Conditions | References |
| Molecular Formula | C₃₆H₃₈N₄O₄ | - | [5][6] |
| Molecular Weight | 590.71 g/mol | - | [5][6] |
| Melting Point | 225-228 °C | - | [1][4] |
| Solubility | Soluble | DMSO, Chloroform, Acetone, THF, Diethyl ether, Ethyl acetate, Methanol | [1][7] |
| UV-Vis Absorption (Soret Band) | ~407-408 nm | Chloroform | [1][8] |
| Molar Extinction Coefficient (ε) | ~166,000 - 171,000 M⁻¹cm⁻¹ | Chloroform (at Soret band) | [8][9] |
| UV-Vis Absorption (Q-bands) | ~506, 541, 576, 631 nm | Chloroform | [1] |
| Fluorescence Emission | ~621 nm, ~685 nm | Chloroform | [9][10] |
| Fluorescence Quantum Yield (Φf) | 0.06 - 0.1 | Chloroform, Methanol | [8][9] |
Synthesis and Purification: A Validated Workflow
The most common and straightforward synthesis of Protoporphyrin IX dimethyl ester involves the esterification of Protoporphyrin IX. A reliable method is the acid-catalyzed reaction with methanol.[5][6] Subsequent purification is crucial to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.[11]
Detailed Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask, suspend Protoporphyrin IX in anhydrous methanol. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Acidification: Slowly add concentrated sulfuric acid dropwise to the suspension while stirring. A typical concentration is 5% v/v of sulfuric acid to methanol.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like chloroform or dichloromethane. Wash the organic layer with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Protoporphyrin IX dimethyl ester.
Detailed Experimental Protocol: HPLC Purification
-
System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase. For example, a linear gradient from 60% acetonitrile in water to 100% acetonitrile over 20-30 minutes can be effective.
-
Detection: A UV-Vis detector set to the Soret band maximum (~407 nm) will provide the highest sensitivity for fraction collection.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like THF.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect the fractions corresponding to the main peak.
-
Combine the pure fractions and evaporate the solvent to yield the purified Protoporphyrin IX dimethyl ester.
-
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Protoporphyrin IX dimethyl ester. A combination of spectroscopic techniques is recommended.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7] Ensure the sample is free of particulate matter by filtering it through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[7]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the porphyrin macrocycle protons, the methyl groups, the vinyl groups, and the propionate ester groups. The large ring current of the porphyrin macrocycle causes a significant downfield shift of the meso-protons (around 9-10 ppm) and an upfield shift of the inner N-H protons (around -2 to -4 ppm).
-
¹³C NMR: The carbon NMR spectrum will complement the proton data and confirm the presence of all carbon atoms in the molecule.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for porphyrins.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 591.71. High-resolution mass spectrometry can be used to confirm the elemental composition.
Application in Photodynamic Therapy: Mechanism and Experimental Considerations
Protoporphyrin IX dimethyl ester is a potent photosensitizer and serves as a valuable precursor for the development of new agents for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death in diseased tissues, such as tumors.[4][9]
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- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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